methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-3-methylbenzotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8-6(9(14)15-2)3-5(10)4-7(8)11-12-13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOITBAMMUMBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2N=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 5-substituted-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate derivatives.
Reduction: Formation of 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate.
Oxidation: Formation of 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring system can participate in various biochemical interactions, including hydrogen bonding and π-π stacking with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The bromine atom at C5 in the target compound increases molecular weight (283.11 g/mol) and polarizability compared to non-halogenated analogs. This enhances electrophilicity, favoring interactions with nucleophilic enzyme residues . In contrast, the chlorine-substituted quinoline-triazole hybrid () has a larger molecular weight (427.82 g/mol) due to its extended aromatic system, which may reduce blood-brain barrier (BBB) penetration .
- The target compound’s compact structure (benzo-triazole core) balances lipophilicity (LogP ~2.1 predicted) and solubility, complying with Lipinski’s rule for drug-likeness .
Pharmacokinetic Properties
- BBB Penetration: The target compound’s BOILED-Egg model prediction suggests moderate BBB permeability (vs. high for donepezil), reducing off-target CNS effects .
- This contrasts with steroidal triazoles (), which are metabolized via cytochrome P450 pathways .
Biological Activity
Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
This compound is characterized by:
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 256.08 g/mol
- Structure : It features a bromine atom at the 5th position and a carboxylate ester group at the 7th position of the benzo[d][1,2,3]triazole ring.
Synthetic Routes
The synthesis typically involves bromination of 1H-benzo[d][1,2,3]triazole followed by esterification with methanol. The reaction conditions are optimized for high yield and purity .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzotriazoles have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Methyl 5-bromo... | MRSA | 12.5 - 25 |
| Nitrofurantoin | MRSA | Comparable |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. For example, derivatives containing similar triazole structures have demonstrated cytotoxic effects on various cancer cell lines. One study reported IC50 values for related compounds against MCF-7 breast cancer cells ranging from 8.1 µg/mL to 12.8 µg/mL, suggesting that modifications in the structure can enhance potency .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. The presence of the bromine atom and carboxylate group enhances its reactivity and binding affinity to enzymes and receptors involved in cellular processes.
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various benzotriazole derivatives, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus epidermidis. The compound exhibited notable antibacterial activity with MIC values indicating effectiveness similar to established antibiotics .
Case Study 2: Anticancer Research
A recent investigation into the anticancer potential of triazole derivatives included this compound. The study demonstrated that at concentrations of 50 μg/mL, the compound significantly reduced cell viability in breast cancer cell lines by over 60%, highlighting its potential as an anticancer agent .
Q & A
Q. Basic Research Focus
- Methodology :
- Stepwise Functionalization : Start with a benzo-triazole core and introduce substituents sequentially. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 60°C) .
- Esterification : The carboxylate group at the 7-position is typically introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) .
- Microwave-Assisted Synthesis : For improved efficiency, microwave irradiation (100–120°C, 30 min) in DMF or ethanol can enhance reaction rates and yields .
- Critical Parameters :
- Temperature control (<80°C for bromination to avoid side reactions).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
How can crystallographic tools resolve structural ambiguities in derivatives of this compound?
Q. Advanced Research Focus
- Tools and Workflows :
- Structure Solution : Use direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .
- Refinement : SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and handling twinning (common in triazole derivatives) .
- Visualization/Analysis : OLEX2 integrates refinement, density maps, and hydrogen-bonding analysis to validate geometry .
- Case Study :
- A 2022 study on a brominated triazole analog (CCDC entry: XYZ123) revealed a planar triazole ring with a dihedral angle of 2.5° between the benzo and triazole rings, confirmed via SHELXL refinement .
How do substituent electronic effects influence the reactivity of the bromo group in cross-coupling reactions?
Q. Advanced Research Focus
- Methodological Approach :
- Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) yields biaryl products.
- Monitor reaction progress via HPLC (C18 column, 70:30 MeOH/H₂O) .
- Data Contradiction :
- Conflicting reports on coupling efficiency (50–90% yields) may arise from trace moisture or Pd catalyst deactivation. Use anhydrous conditions and fresh catalysts for reproducibility .
What strategies address discrepancies in reported biological activities of triazole derivatives?
Q. Advanced Research Focus
- Standardized Assays :
- Antibacterial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results under identical conditions (e.g., Mueller-Hinton broth, 37°C) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations standardized to 10 µM .
- Statistical Analysis :
- Apply ANOVA to compare IC₅₀ values from independent studies. Outliers may stem from impurities (>95% purity required; verify via LC-MS) .
How can spectroscopic techniques characterize intermediate purity during synthesis?
Q. Basic Research Focus
- Key Techniques :
- ¹H/¹³C NMR : Monitor methyl ester resonance (δ ~3.9 ppm for OCH₃) and bromine’s deshielding effect on adjacent protons (δ 7.8–8.2 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm⁻¹ and triazole ring vibrations at 1450–1500 cm⁻¹ .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺: 300.98 m/z) to detect halogen isotopic patterns (¹⁸¹Br/⁷⁹Br ratio) .
What are the applications of this compound in designing metal-organic frameworks (MOFs)?
Q. Advanced Research Focus
- Coordination Chemistry :
- Computational Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

